molecular formula C25H25ClN4O2S2 B2899908 6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052531-46-0

6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2899908
CAS No.: 1052531-46-0
M. Wt: 513.07
InChI Key: PXYAOIZZXACXHI-UHFFFAOYSA-N
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Description

This compound belongs to a class of thieno[2,3-c]pyridine derivatives, characterized by a bicyclic core fused with a thiophene ring. The structure includes an isopropyl group at position 6, a carboxamide moiety at position 3, and a 2-(thiophen-2-yl)quinoline-4-carboxamido substituent at position 2. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

6-propan-2-yl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2.ClH/c1-14(2)29-10-9-16-21(13-29)33-25(22(16)23(26)30)28-24(31)17-12-19(20-8-5-11-32-20)27-18-7-4-3-6-15(17)18;/h3-8,11-12,14H,9-10,13H2,1-2H3,(H2,26,30)(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYAOIZZXACXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key differences between the target compound and three analogs derived from the evidence:

Compound Name / Feature Target Compound Analog 1: 6-Isopropyl-2-(4-(methylthio)benzamido)-... hydrochloride Analog 2: 2-(4-Cyanobenzamido)-6-isopropyl-... hydrochloride Analog 3: 2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-... hydrochloride
Core Structure Thieno[2,3-c]pyridine with isopropyl group Identical Identical Identical
Position 2 Substituent 2-(Thiophen-2-yl)quinoline-4-carboxamido 4-(Methylthio)benzamido 4-Cyanobenzamido [1,1'-Biphenyl]-4-ylcarboxamido
Molecular Formula Not explicitly provided (estimated: C₂₇H₂₆ClN₅O₂S₂) C₁₉H₂₆ClN₃O₂S₂ C₁₉H₂₁ClN₄O₂S C₂₄H₂₆ClN₃O₂S
Molecular Weight ~600 (estimated) ~444.0 404.9 456.0
Key Functional Groups Thiophene-quinoline hybrid, carboxamide Methylthio-phenyl, carboxamide Cyano-phenyl, carboxamide Biphenyl, carboxamide
Potential Pharmacological Implications Enhanced π-π stacking (quinoline-thiophene) Moderate hydrophobicity (methylthio group) Increased polarity (cyano group) Extended aromaticity (biphenyl)

Substituent-Specific Analysis

  • Target Compound: The thiophen-2-ylquinoline substituent introduces a planar, conjugated system, likely improving binding to hydrophobic pockets in enzymes or receptors. The quinoline moiety may also confer fluorescence properties for imaging applications .
  • Analog 2 (4-Cyanobenzamido): The electron-withdrawing cyano group (-CN) elevates polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Analog 3 (Biphenylcarboxamido) : The biphenyl group extends aromatic surface area, favoring interactions with proteins containing large hydrophobic domains, such as kinases .

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